1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a diverse range of applications.
- Its chemical structure consists of a pyrrolidine ring fused with a thiadiazole ring, along with a carboxamide group and various substituents.
- The compound’s synthesis and properties make it intriguing for scientific exploration.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach includes the condensation of appropriate starting materials, followed by cyclization to form the pyrrolidine-thiadiazole core.
Reaction Conditions: Specific reaction conditions vary, but they typically involve suitable reagents, solvents, and catalysts.
Industrial Production: While industrial-scale production methods may differ, efficient routes are essential to meet demand.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, consider using strong oxidants like potassium permanganate or chromic acid. Reduction may involve hydrides (e.g., lithium aluminum hydride). Substitution reactions can utilize nucleophiles (e.g., amines).
Major Products: Depending on the reaction, products may include derivatives of the pyrrolidine-thiadiazole core or functionalized side chains.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug scaffold.
Medicine: Assess its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: Evaluate its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Investigate signaling pathways affected by its binding, leading to biological responses.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of the pyrrolidine-thiadiazole core and the carboxamide group.
Similar Compounds: Explore related structures, such as 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde and 1-(4-fluorophenyl)-3-(1-piperidinyl)-1H-indazole.
Properties
Molecular Formula |
C15H14ClFN4O3S |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H14ClFN4O3S/c1-24-7-12-19-20-15(25-12)18-14(23)8-4-13(22)21(6-8)9-2-3-11(17)10(16)5-9/h2-3,5,8H,4,6-7H2,1H3,(H,18,20,23) |
InChI Key |
LOWMMFWKOJMXGD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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